molecular formula C20H19N3O3 B6663174 1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid

1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663174
M. Wt: 349.4 g/mol
InChI Key: ORVXJPGYZGGUFU-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid typically involves the formation of the benzimidazole core followed by the attachment of the cyclobutane carboxylic acid moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid is unique due to its combination of a benzimidazole core with a cyclobutane carboxylic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[(2-methyl-1-phenylbenzimidazole-5-carbonyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-21-16-12-14(18(24)22-20(19(25)26)10-5-11-20)8-9-17(16)23(13)15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVXJPGYZGGUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)NC4(CCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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